molecular formula C18H25N3O5S B10992948 N-(3-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide

N-(3-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide

Cat. No.: B10992948
M. Wt: 395.5 g/mol
InChI Key: ZIUHPHKYAMNBAK-LYKKTTPLSA-N
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Description

(2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE is a complex organic compound with a unique structure that includes an acetylphenyl group, a thiolan ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE typically involves multiple steps, including the formation of the thiolan ring and the attachment of the acetylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolan ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe for investigating biological pathways.

Medicine

In medicine, (2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE has potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets. The acetylphenyl group and thiolan ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as other thiolan-containing compounds or acetylphenyl derivatives. Examples include:

  • (2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE analogs with different substituents on the phenyl ring.
  • Compounds with similar thiolan rings but different functional groups.

Uniqueness

The uniqueness of (2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H25N3O5S

Molecular Weight

395.5 g/mol

IUPAC Name

(2S)-N-(3-acetylphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide

InChI

InChI=1S/C18H25N3O5S/c1-11(2)16(21-18(24)20-15-7-8-27(25,26)10-15)17(23)19-14-6-4-5-13(9-14)12(3)22/h4-6,9,11,15-16H,7-8,10H2,1-3H3,(H,19,23)(H2,20,21,24)/t15?,16-/m0/s1

InChI Key

ZIUHPHKYAMNBAK-LYKKTTPLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC(=C1)C(=O)C)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC(=C1)C(=O)C)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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